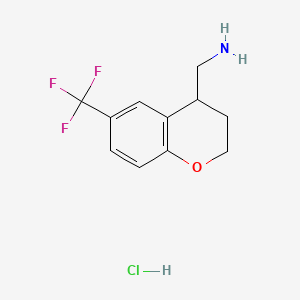

(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride

Description

(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride is a chroman-derived compound featuring a benzopyran core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a methanamine (-CH₂NH₂) group at the 4-position, stabilized as a hydrochloride salt. Chroman (3,4-dihydro-2H-1-benzopyran) is a bicyclic structure comprising a benzene ring fused to a tetrahydropyran ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.

Propriétés

IUPAC Name |

[6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-1-2-10-9(5-8)7(6-15)3-4-16-10;/h1-2,5,7H,3-4,6,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTGPKIJRSWRKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1CN)C=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of a trifluoromethyl-substituted benzopyran with methanamine under controlled conditions. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds similar to (6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride exhibit significant antimicrobial activity. A study demonstrated that derivatives containing trifluoromethyl groups showed enhanced potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| (6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride | TBD | TBD |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |

| Other derivatives | 9.75–12.0 | M. tuberculosis |

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Compounds derived from chroman structures have been observed to upregulate tumor suppressor genes such as P53 while downregulating anti-apoptotic genes like BCL2 .

Potential Therapeutic Applications

Given its bioactivity, (6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride is being investigated for potential therapeutic applications in cancer treatment and antimicrobial therapies. The ability to modify its structure allows for the development of new analogs with improved efficacy and selectivity against specific targets.

Case Study: Cancer Treatment

A recent study focused on the effects of chromone derivatives on mRNA expression levels in colon cancer cells (HCT116). Treatment with specific derivatives resulted in increased expression of P53 and BAX, indicating potential for these compounds in cancer therapy .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparaison Avec Des Composés Similaires

Table 1: Structural Analogues of (6-(Trifluoromethyl)chroman-4-yl)methanamine Hydrochloride

Key Observations :

- Core Heterocycles : Chroman derivatives (e.g., 6-methoxychroman-4-amine) exhibit fused benzene-tetrahydropyran systems, while pyridine/pyridazine analogues lack the oxygen atom, altering electronic properties and bioavailability .

- Molecular Weight : Pyridazine and pyridine derivatives have lower molecular weights (~225–228 g/mol) compared to chroman-based compounds (~273 g/mol), impacting pharmacokinetic profiles .

Pharmacological Properties

While direct pharmacological data for the target compound is unavailable, insights can be drawn from analogues:

- The trifluoromethyl group may enhance binding affinity to hydrophobic protein pockets .

- Receptor Targeting : Pyridine-based methanamines (e.g., (4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride) are intermediates in synthesizing kinase inhibitors, indicating utility in oncology .

- Toxicity: Thiophene fentanyl hydrochloride () highlights the importance of structural optimization, as minor modifications (e.g., cyclopropane vs. chroman) can drastically alter safety profiles .

Activité Biologique

(6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the biological activity of various compounds by improving their metabolic stability and lipid solubility, thus increasing their membrane permeability and interaction with biological targets.

Chemical Structure and Properties

The compound features a chroman structure with a trifluoromethyl substituent, which is significant for its biological properties. The presence of the trifluoromethyl group can facilitate hydrogen and halogen bonding interactions, enhancing the compound's ability to interact with various enzyme targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of chroman derivatives, including (6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2). For instance, a study reported IC50 values for cytotoxicity against MCF-7 cells, demonstrating that specific derivatives induce apoptosis by altering the expression levels of key regulatory genes involved in cell cycle and apoptosis pathways, such as CDK4, Bcl-2, P53, and Bax .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 6a | HCT-116 | 18.6 |

| 11 | HCT-116 | 29.2 |

| 14b | MCF-7 | 57.7 |

| 14c | MCF-7 | 53.3 |

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases. Studies have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The presence of the trifluoromethyl group enhances binding affinity through increased hydrophobic interactions and hydrogen bonding .

| Enzyme | IC50 Value (µM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

Mechanistic Insights

Molecular docking studies suggest that the trifluoromethyl group contributes significantly to the binding affinity of (6-(Trifluoromethyl)chroman-4-yl)methanamine hydrochloride to its target proteins. The strong electron-withdrawing nature of fluorine atoms facilitates multiple interactions with amino acid residues within enzyme active sites, thereby enhancing biological activity .

3. Antioxidant Activity

In addition to its anticancer and enzyme inhibitory properties, this compound exhibits notable antioxidant activity. The ability to scavenge free radicals has been linked to its structural features, particularly the chroman moiety combined with the trifluoromethyl group, which may stabilize radical species through resonance .

Case Studies

Several case studies have documented the biological effects of similar chroman derivatives:

- Study on MCF-7 Cells : A series of chromone derivatives were tested for cytotoxicity against MCF-7 cells, revealing that modifications at specific positions significantly influenced their activity.

- Enzyme Inhibition Profiles : Compounds were screened for their ability to inhibit cholinesterases and lipoxygenases, providing insights into their potential therapeutic applications in neurodegenerative diseases and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.